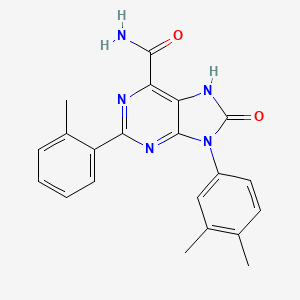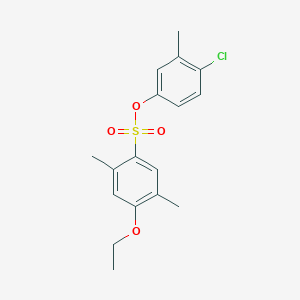
(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate" involves multi-step reactions with various yields. For instance, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was achieved through a three-step procedure starting from commercially available resorcinol, with an overall yield of 65% . Similarly, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was conducted by reacting N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide with dimethyl-dichlorosilane or N,N-bis(dimethylamino)dimethylsilane, yielding 68 and 96% respectively . These methods demonstrate the complexity and variability in the synthesis of sulfonate compounds.
Molecular Structure Analysis
X-ray diffraction has been a crucial tool in determining the molecular structures of these compounds. For example, the structure of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole was confirmed by X-ray diffraction, complemented by NMR and IR spectroscopy . The crystal structures of two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were also determined by X-ray single crystal diffraction, revealing their organization as molecular crystals .
Chemical Reactions Analysis
The reactivity of these compounds can be inferred from kinetic investigations, as in the case of the isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, where the kinetic investigations of substitution reactions in aqueous solutions were correlated with stereo-chemical characteristics . This suggests that the chemical reactivity of sulfonate compounds is closely related to their molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized by their crystalline forms and hydrogen bonding patterns. For instance, in the crystal of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, silole molecules are linked by short O-H-C contacts, indicating intermolecular interactions . The zwitterionic tautomeric form of 2-Ammonio-5-chloro-4-methylbenzenesulfonate and its solvates was confirmed, showing the importance of tautomerism in the physical properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis and Structural Characterization : Tris(3-methylphenyl)bismuth bis(3,4-dimethylbenzenesulfonate) was synthesized and structurally characterized, demonstrating the potential of these compounds in organic synthesis (Sharutin & Sharutina, 2016).
Structural Analysis : The study of Mono-, Bi-, and Trinuclear Triarylantimony Organylsulfonate Derivatives revealed insights into their synthesis and structure, contributing to the understanding of organometallic chemistry (Sharutin et al., 2018).
Chemical Properties and Reactions
Chemical Behavior and Reactivity : The paper on the Determination of crystal structures and tautomeric states of 2-ammoniobenzenesulfonates provided insights into the chemical properties and reactivity of related compounds (Bekö et al., 2015).
Nonlinear Optical Properties : The synthesis and characterization of thienyl-substituted pyridinium salts, including a study on their second-order nonlinear optical properties, demonstrated the potential applications of these compounds in optical technologies (Li et al., 2012).
Metabolic Behavior in Biological Systems : Research on the metabolic behavior of chlorotoluron, a compound structurally similar to (4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate, in wheat and soil, provided valuable insights into its environmental impact and degradation processes (Gross et al., 1979).
Crystallography and Material Science
Crystal Structure Analysis : Studies like the one on Tetraphenylbismuth 2,4-Dimethylbenzenesulfonate contributed to understanding the crystal structures of these compounds, which is crucial for developing new materials (Sharutin et al., 2003).
Crystal Growth and Material Properties : Research on the synthesis and terahertz-wave generation of mixed crystals composed of pyridinium salts showed the potential of these compounds in advanced material applications (Matsukawa et al., 2007).
Safety And Hazards
The safety and hazards of a compound are determined by its physical, chemical, and toxicological properties. Unfortunately, I couldn’t find specific information on the safety and hazards of “(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate”.
Zukünftige Richtungen
The future directions in the study of a compound can include its potential applications in various fields such as medicine, industry, or agriculture. Unfortunately, I couldn’t find specific information on the future directions of “(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate”.
Please note that this information is based on the available resources and there might be additional information in scientific literature that is not covered here.
Eigenschaften
IUPAC Name |
(4-chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO4S/c1-5-21-16-9-13(4)17(10-12(16)3)23(19,20)22-14-6-7-15(18)11(2)8-14/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKILUQYUPNPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methylphenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

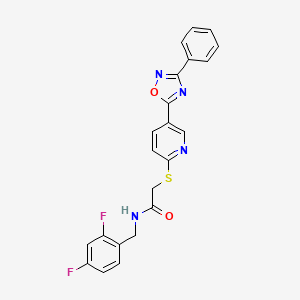
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)

![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)
![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B3017200.png)
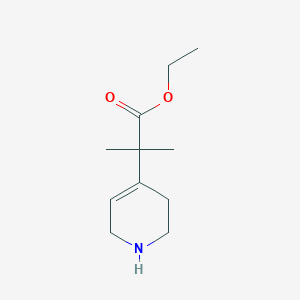
![4-(3-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3017204.png)
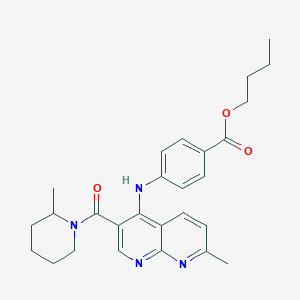
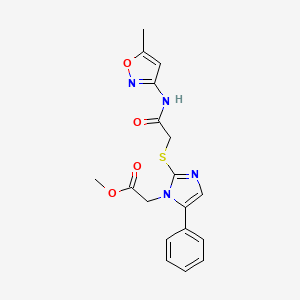

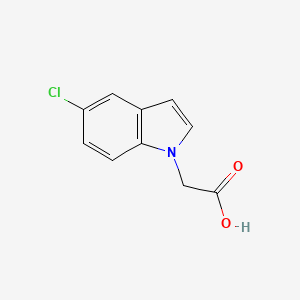
![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)
![Ethyl 3-[(2-aminophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B3017214.png)
